molecular formula C17H28N2O3S B7497188 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene

1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene

Numéro de catalogue B7497188
Poids moléculaire: 340.5 g/mol
Clé InChI: PTVZDEPMCOOPGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in the treatment of various cancers and autoimmune diseases.

Mécanisme D'action

1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This mechanism of action makes 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene a promising therapeutic agent for the treatment of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene has been shown to effectively inhibit the growth of cancer cells and reduce disease progression in animal models of autoimmune diseases. 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene has also been shown to have minimal off-target effects and a low risk of drug-drug interactions.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene has a relatively short half-life, which may limit its efficacy in some applications. Additionally, 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene may not be effective in all types of cancers or autoimmune diseases, and further research is needed to determine its optimal use.

Orientations Futures

For the research and development of 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene include exploring its potential in combination therapy with other agents, identifying biomarkers for patient selection, and further elucidating its mechanism of action. Additionally, clinical trials are needed to determine the safety and efficacy of 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene in humans and to establish its optimal dosing and administration schedule.
Conclusion:
In conclusion, 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene is a promising small molecule inhibitor with potential applications in the treatment of various cancers and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it an attractive therapeutic agent for further research and development. However, further studies are needed to determine its optimal use and to establish its safety and efficacy in humans.

Méthodes De Synthèse

1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves the reaction of 1-chloro-2-(ethoxymethyl)benzene with cyclohexyl(methyl)amine and sodium sulfamate in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography, yielding the final product 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene.

Applications De Recherche Scientifique

1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene has been extensively studied for its potential in the treatment of various cancers and autoimmune diseases. In preclinical studies, 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene has shown promising results in inhibiting the growth of cancer cells, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 1-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene has also been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

1-[[[cyclohexyl(methyl)sulfamoyl]amino]methyl]-2-(ethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-3-22-14-16-10-8-7-9-15(16)13-18-23(20,21)19(2)17-11-5-4-6-12-17/h7-10,17-18H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVZDEPMCOOPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1CNS(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.